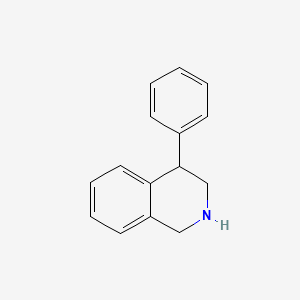
4-Phenyl-1,2,3,4-Tetrahydroisochinolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives is complex, involving multiple pathways like the Pictet-Spengler and Bischler-Nepieralski reactions, alongside modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methodologies allow for the construction of various derivatives, emphasizing the compound's versatility in synthesis applications (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives is characterized by their non-planar heterocyclic ring adopting an envelope conformation, as demonstrated in crystallographic studies. This conformation is crucial for understanding the compound's interaction with biological targets (Gzella, Chrzanowska, Dreas, Kaczmarek, & Woźniak, 2006).
Chemical Reactions and Properties
4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, demonstrating its reactivity and potential for further chemical modifications. For instance, its involvement in Pummerer-type cyclization to produce 3-phenyl-1,2,3,4-tetrahydroisoquinoline highlights its versatility in organic synthesis (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
4-Phenyl-1,2,3,4-Tetrahydroisochinolin wurde auf sein Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht. Diese Verbindung, die zur Klasse der Tetrahydroisochinoline (THIQ) gehört, zeigt vielversprechende Ergebnisse bei der Modulation biologischer Pfade, die mit Erkrankungen wie Parkinson und Alzheimer zusammenhängen .
Behandlung von Infektionskrankheiten
Forschungen zeigen, dass THIQ-Derivate biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger aufweisen. Die antibakteriellen und antiviralen Eigenschaften dieser Verbindungen machen sie wertvoll bei der Entwicklung neuer Behandlungen für Infektionskrankheiten .
Krebstherapie
Die strukturelle Flexibilität von this compound ermöglicht die Herstellung von Analoga, die in der Krebsforschung eingesetzt werden können. Diese Analoga können so konzipiert werden, dass sie mit spezifischen zellulären Mechanismen interferieren, was möglicherweise zu neuartigen Antikrebsmitteln führt .
Synthetische Chemie
Diese Verbindung dient als Grundgerüst in der synthetischen Chemie. Sie wird verwendet, um komplexe Moleküle durch verschiedene synthetische Strategien zu konstruieren, die in der medizinischen Chemie für die Entwicklung neuer Arzneimittel unerlässlich sind .
Molekular-Docking-Studien
This compound und seine Analoga werden in Molekular-Docking-Studien verwendet, um die Wechselwirkung zwischen Arzneimitteln und ihren Zielmolekülen vorherzusagen. Dies hilft, die Wirksamkeit des Arzneimittels zu verstehen und seine Struktur für bessere therapeutische Wirkungen zu optimieren .
Arzneimittelentwicklung und SAR-Studien
Die Verbindung ist von entscheidender Bedeutung für Struktur-Aktivitäts-Beziehungsstudien (SAR), die helfen, die chemischen Gruppen zu identifizieren, die für die biologische Aktivität eines Arzneimittels verantwortlich sind. Diese Informationen sind entscheidend für die Entwicklung potenterer und selektiverer Arzneimittelkandidaten .
Safety and Hazards
Safety information for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline indicates that it is harmful if swallowed or in contact with skin . It may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Wirkmechanismus
- THIQ likely exerts its effects through multiple mechanisms:
- Antidopaminergic Activity : THIQ acts as an antidopaminergic agent, which means it can modulate dopamine signaling. Unlike typical neuroleptics, it does not induce catalepsy in animals .
- THIQ’s effects extend beyond dopamine. It may influence other pathways:
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
4-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . The compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . Additionally, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
The effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to enhance neuroprotection by reducing oxidative stress and inhibiting apoptosis . It also affects the expression of genes involved in neuroinflammation and neuroprotection, thereby promoting neuronal survival . Furthermore, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to dopamine receptors, acting as an agonist or antagonist depending on the receptor subtype . The compound also inhibits the activity of MAO and COMT, leading to increased levels of neurotransmitters . Additionally, it can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as tyrosine hydroxylase . These interactions result in changes in gene expression and protein activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline over time in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to 4-Phenyl-1,2,3,4-tetrahydroisoquinoline has been shown to have sustained neuroprotective effects, reducing oxidative stress and promoting neuronal survival . Prolonged exposure may also lead to the development of tolerance, necessitating higher doses to achieve the same effects .
Dosage Effects in Animal Models
In animal models, the effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages. At low doses, the compound exhibits neuroprotective and antidepressant-like effects . At higher doses, it can induce neurotoxicity and other adverse effects . The threshold for these effects varies depending on the species and the specific experimental conditions . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Eigenschaften
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMNJRKIPAVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75626-12-9 | |
| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)
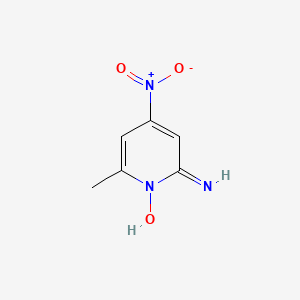
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)
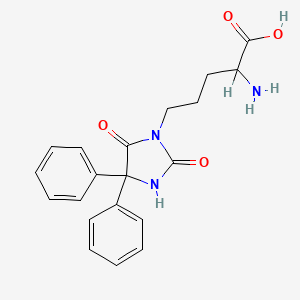
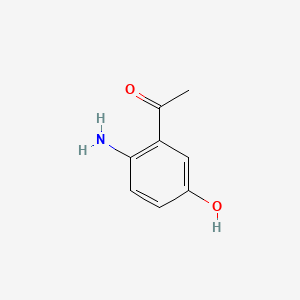


![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)
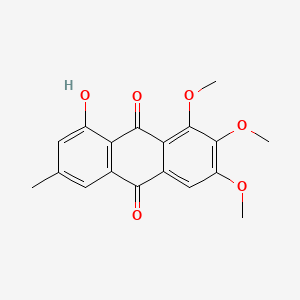
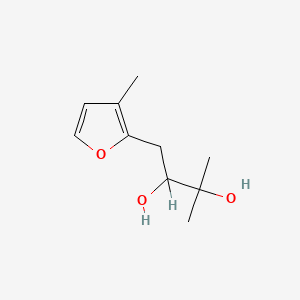
![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1230615.png)